1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid

Catalog No.
S2935405
CAS No.
1946816-92-7
M.F
C7H6F2N2O4
M. Wt
220.132
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic...

CAS Number

1946816-92-7

Product Name

1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid

IUPAC Name

1-(2,2-difluoroethyl)pyrazole-3,5-dicarboxylic acid

Molecular Formula

C7H6F2N2O4

Molecular Weight

220.132

InChI

InChI=1S/C7H6F2N2O4/c8-5(9)2-11-4(7(14)15)1-3(10-11)6(12)13/h1,5H,2H2,(H,12,13)(H,14,15)

InChI Key

AOEIUZKOQJJUOF-UHFFFAOYSA-N

SMILES

C1=C(N(N=C1C(=O)O)CC(F)F)C(=O)O

Solubility

not available

1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid is a chemical compound categorized within the pyrazole family. Its molecular formula is C7H6F2N2O4C_7H_6F_2N_2O_4, and it has a molecular weight of approximately 220.13 g/mol . The compound features a pyrazole ring with two carboxylic acid groups located at the 3 and 5 positions, along with a difluoroethyl substituent at the 1 position. This unique structure contributes to its potential reactivity and biological activity.

The chemical behavior of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid can be characterized by several types of reactions:

  • Acid-Base Reactions: The carboxylic acid groups can participate in proton transfer reactions, making the compound a potential candidate for forming salts or esters.
  • Nucleophilic Substitution: The presence of the difluoroethyl group may allow for nucleophilic substitutions under appropriate conditions, particularly in the presence of strong nucleophiles.
  • Decarboxylation: Under certain conditions, the carboxylic acid groups may undergo decarboxylation, leading to the formation of derivatives with altered properties.

Research into the biological activity of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid is limited but suggests potential applications in pharmacology. Compounds within the pyrazole class are known for various biological activities, including anti-inflammatory and antimicrobial properties. The difluoroethyl substituent may enhance lipophilicity and bioavailability, potentially leading to increased efficacy in therapeutic applications.

The synthesis of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of appropriate pyrazole derivatives with difluoroethyl-containing reagents under acidic or basic conditions.
  • Carboxylation: The introduction of carboxyl groups can be performed using carbon dioxide in the presence of suitable catalysts, allowing for the formation of dicarboxylic acids.
  • Functional Group Transformations: Existing pyrazole derivatives can undergo functional group transformations to introduce the difluoroethyl moiety and carboxyl groups.

1-(2,2-Difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid has potential applications in several fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a lead compound for developing new drugs targeting inflammatory diseases or infections.
  • Agriculture: Compounds with similar structures have been explored for use as agrochemicals due to their biological activity against pests and diseases.
  • Material Science: The compound could be investigated for its potential use in synthesizing novel materials with specific properties.

While specific interaction studies on 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid are scarce, compounds with similar structures have been shown to interact with various biological targets. These interactions can include enzyme inhibition or receptor binding. Future studies could focus on elucidating these interactions to better understand the compound's pharmacodynamics and pharmacokinetics.

Several compounds share structural similarities with 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid. Here are some notable examples:

Compound NameMolecular FormulaKey Features
1H-Pyrazole-3-carboxylic acidC5H4N2O4Contains one carboxylic group; simpler structure
3-Iodo-1H-pyrazole-4-carboxylic acidC6H5F2IN2O2Contains iodine; different halogen substitution
5-Nitro-1H-pyrazole-3-carboxylic acidC6H5F2N3O4Contains a nitro group; potential for different reactivity
1-(2-Fluoroethyl)-1H-pyrazole-3,5-dicarboxylic acidC7H6F2N2O4Similar structure but with a single fluorine atom

Uniqueness

The uniqueness of 1-(2,2-difluoroethyl)-1H-pyrazole-3,5-dicarboxylic acid lies in its specific difluoroethyl substituent and dual carboxyl groups. This combination may confer distinct chemical properties and biological activities compared to other pyrazole derivatives. Its potential applications in pharmaceuticals and agriculture further highlight its significance in research and development contexts.

XLogP3

0.7

Dates

Modify: 2023-07-24

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